BenchChemオンラインストアへようこそ!

2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid

Aldose reductase inhibition Diabetic complications Structure-activity relationship

This compound is the 4-acetylamino congener (3d) from the Mayfield & DeRuiter 1987 benzenesulfonamido-glycine aldose reductase inhibitor series. A single N-acyl substituent change from acetyl to benzoyl shifts potency dramatically: the 4-benzoylamino analogue (3a) achieves IC50 = 0.41 μM, while 3d is significantly less active. Generic substitution with 3a or structurally distinct inhibitors such as sorbinil would confound SAR interpretations. Procure CAS 796123-90-5 specifically when establishing baseline structure-activity trends for benzenesulfonamido-glycine libraries targeting the polyol pathway in diabetic complication models. Suitable as a reference standard for HPLC method development and enzyme inhibition assay calibration.

Molecular Formula C18H19N3O7S
Molecular Weight 421.42
CAS No. 796123-90-5
Cat. No. B2399361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid
CAS796123-90-5
Molecular FormulaC18H19N3O7S
Molecular Weight421.42
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)OC
InChIInChI=1S/C18H19N3O7S/c1-11(22)20-15-8-7-14(9-16(15)28-2)29(26,27)21-13-5-3-12(4-6-13)18(25)19-10-17(23)24/h3-9,21H,10H2,1-2H3,(H,19,25)(H,20,22)(H,23,24)
InChIKeyUTTWAAIDJYXBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid (CAS 796123-90-5): Aldose Reductase Inhibitor Scaffold for Diabetic Complication Research


2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid (CAS 796123-90-5) is a synthetic sulfonamido-glycine derivative belonging to the N-[[(substituted amino)phenyl]sulfonyl]glycine class. Identified as the 4-acetylamino analogue (compound 3d) in a systematic aldose reductase inhibitor series, this compound is characterized by a substituted benzenesulfonamide core and a terminal glycine moiety, with a molecular weight of 421.4 g/mol [1]. Its primary documented biological activity is inhibition of rat lens aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications [1]. The compound is commercially available for research purposes from multiple suppliers with documented purity levels [2].

Why 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid (CAS 796123-90-5) Cannot Be Replaced by Other Aldose Reductase Inhibitors Without Quantitative Justification


Within the N-[[(substituted amino)phenyl]sulfonyl]glycine series, a single substituent change on the benzamido ring produces large potency shifts: the 4-benzoylamino analogue (3a) achieves an IC50 of 0.41 μM, while the 4-acetylamino derivative (3d, the target compound) is significantly less active against rat lens aldose reductase [1]. Generic substitution with the more potent 3a, the less lipophilic parent (phenylsulfonyl)glycines, or structurally distinct aldose reductase inhibitors such as sorbinil would yield different enzyme inhibition profiles, confounding SAR interpretations and experimental reproducibility [1]. Procurement decisions must therefore be compound-specific rather than class-based.

Product-Specific Quantitative Evidence Guide: 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid (CAS 796123-90-5)


Aldose Reductase Inhibitory Potency: Direct Head-to-Head Comparison of 4-Acetylamino (3d) vs 4-Benzoylamino (3a) Analogue

In the same study under identical assay conditions, the 4-benzoylamino analogue 3a exhibited an IC50 of 0.41 μM against rat lens aldose reductase, while the target compound (4-acetylamino analogue 3d) was described as 'significantly less active' [1]. The exact IC50 for 3d was not reported in the accessible abstract, but the rank-order potency difference is unambiguous and demonstrates that the acetyl-to-benzoyl substitution at the 4-position of the benzenesulfonamido phenyl ring dramatically alters inhibitory activity [1]. This is a direct head-to-head comparison within the same experimental series.

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Lipophilicity-Driven Design Rationale: Enhanced Membrane Permeability Over Parent (Phenylsulfonyl)glycines

The N-[[(substituted amino)phenyl]sulfonyl]glycine series, including the target compound 3d, was explicitly designed to possess increased lipophilic character relative to the simple (phenylsulfonyl)glycine progenitors 1a-c, with the goal of achieving greater aldose reductase inhibitory potential [1]. This design strategy addresses the poor membrane permeability often limiting (phenylsulfonyl)glycine-based inhibitors.

Drug design Lipophilicity Membrane permeability

Mechanism of Inhibition: Uncompetitive Kinetics with Respect to Substrate

Kinetic studies on the closely related 4-benzoylamino analogue 3a demonstrated uncompetitive inhibition with respect to substrate, suggesting interaction at the proposed common inhibitor binding site of aldose reductase, a mechanism shared with other known aldose reductase inhibitors [1]. While the target compound 3d was not kinetically characterized in the available abstract, its close structural homology to 3a supports a conserved binding mode within the inhibitor site.

Enzyme kinetics Uncompetitive inhibition Aldose reductase

Certified Purity and Analytical Characterization for Reproducible Procurement

Commercially available batches of CAS 796123-90-5 are supplied with documented purity specifications: ≥95% purity with batch-specific QC data including NMR, HPLC, and GC analyses available from Bidepharm , and 95% purity from Leyan . This level of analytical characterization supports reproducible experimental outcomes and minimizes batch-to-batch variability.

Quality control Purity Analytical chemistry

Multi-Database Registration Ensuring Chemical Identity Traceability

The compound is registered across multiple authoritative chemical databases, including PubChem (CID 4961688) and ChEMBL (CHEMBL1730257), with standardized molecular descriptors (MF: C18H19N3O7S, MW: 421.4 g/mol, XLogP3-AA: 0.5) [1][2]. This multi-database registration provides unambiguous chemical identity verification, reducing the risk of procurement errors.

Chemical identity Database registration Reproducibility

Procurement-Relevant Application Scenarios for 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid (CAS 796123-90-5)


Aldose Reductase Structure-Activity Relationship (SAR) Benchmark Studies

As the 4-acetylamino congener (3d) directly compared with the 4-benzoylamino lead (3a, IC50 = 0.41 μM) in Mayfield & DeRuiter 1987 [1], this compound serves as an essential control for SAR campaigns exploring the impact of N-acyl substitution on aldose reductase inhibitory potency. Researchers should procure this compound when establishing baseline structure-activity trends for benzenesulfonamido-glycine libraries.

Polyol Pathway Inhibition Studies in Diabetic Complication Models

The aldose reductase inhibitory activity documented for this compound class [1] positions CAS 796123-90-5 as a suitable chemical probe for investigating the role of the polyol pathway in diabetic cataract, neuropathy, and nephropathy models. The compound's uncompetitive inhibition mechanism (inferred from 3a kinetics) may offer distinct pharmacological properties compared to competitive aldose reductase inhibitors.

Analytical Method Development and Enzyme Inhibition Assay Validation

With its well-defined molecular structure (C18H19N3O7S, MW 421.4 g/mol) and commercial availability at documented purity (≥95%) from multiple suppliers , this compound is suitable for use as a reference standard in HPLC method development, enzyme inhibition assay calibration, and inter-laboratory protocol harmonization studies focused on aldose reductase screening.

Quote Request

Request a Quote for 2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.